

# Izoralisib vs idealisib comparison

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Izoralisib

CAS No.: 1007207-67-1

Cat. No.: S548364

Get Quote

## Idelalisib Profile and Key Data

The table below consolidates the available experimental and clinical data for Idelalisib from the search results.

| Aspect           | Details on Idelalisib                                                              |
|------------------|------------------------------------------------------------------------------------|
| Target           | PI3K p110 $\delta$ isoform (highly selective) [1] [2]                              |
| Indication       | Relapsed Chronic Lymphocytic Leukemia (CLL), relapsed Follicular Lymphoma (FL) [2] |
| Approved Regimen | In CLL: In combination with rituximab for relapsed patients [3] [2]                |

| **Efficacy (in Relapsed CLL)** | • **Median PFS:** 20.3 months (clinical trial) [3] • **Median OS:** 40.6 months (clinical trial) [3] • **Overall Response Rate (ORR):** 85.5% (clinical trial) [3] || **Key Real-World Evidence** | A real-world study of 149 R/R CLL patients showed a median PFS of **22.9 months** and median OS of **44.5 months**, confirming trial efficacy [4]. || **Mechanistic & Functional Data** | • Induces apoptosis in malignant B cells [1] [2] • Reduces T-cell and NK-cell cytokine production and cytotoxicity, potentially increasing infection risk [1]. • Reduces immunosuppressive activity of activated CLL cells in the tumor

microenvironment [5]. | | **Common Adverse Events** | Diarrhea, colitis, pneumonitis, hepatitis, and serious infections (including opportunistic infections) [1] [3] [2]. |

## Experimental Insights into Idelalisib's Mechanism

The search results provide detailed insights from studies investigating how Idelalisib works, which may be useful for your guide.

- **Impact on Immune Effector Cells:** A 2021 study investigated Idelalisib's effect on healthy donor and CLL patient immune cells [1].
  - **Methodology:** T cells and NK cells were isolated and cultured with Idelalisib at concentrations mimicking peak plasma levels in treated patients (0.05, 0.5, and 1  $\mu$ M). Cell functions were then assessed.
  - **Key Findings:** The study found that Idelalisib **reduced T-cell-mediated cytotoxicity and granzyme B secretion**, and **decreased cytokine production**. It also **reduced the proliferation and cytotoxicity of NK cells** [1].
- **Reversal of Tumor-Mediated Immunosuppression:** A 2017 study explored how Idelalisib affects the immunosuppressive capacity of activated CLL cells [5].
  - **Methodology:** CLL cells were activated in co-culture with normal donor PBMCs and CD3/CD28 antibodies for 3 days. The suppressive effect of these activated CLL cells on T-cell proliferation was then measured with and without Idelalisib.
  - **Key Findings:** Idelalisib **significantly reversed the suppression of T-cell responses** mediated by activated CLL cells. This was associated with the drug's inhibition of AKT phosphorylation in the CLL cells, confirming target engagement in the PI3K $\delta$  pathway [5].

## PI3K $\delta$ Signaling Pathway

The following diagram illustrates the PI3K $\delta$  signaling pathway that Idelalisib inhibits, based on the described mechanisms of action.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. The PI3K $\delta$ -Selective Inhibitor Idelalisib Induces T- and NK ... [pmc.ncbi.nlm.nih.gov]
2. Idelalisib - an overview | ScienceDirect Topics [sciencedirect.com]
3. Final Results of a Randomized, Phase III Study of Rituximab ... [pubmed.ncbi.nlm.nih.gov]
4. Efficacy of idelalisib and rituximab in relapsed/refractory ... [pmc.ncbi.nlm.nih.gov]
5. Idelalisib and caffeine reduce suppression of T cell responses ... [journals.plos.org]

To cite this document: Smolecule. [Izorlisib vs idealisib comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548364#izorlisib-vs-idealisib-comparison>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)